3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the empirical formula C9H7Cl2N3 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its related structures have been synthesized through various methods, contributing to the development of novel antitumor agents and highlighting the importance of imidazo-tetrazine derivatives in medical research. For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates leads to compounds with curative activity against leukemia, suggesting potential as a prodrug for acyclic triazenes (Stevens et al., 1984).
Organic Synthesis Applications
Research has also focused on synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from similar compounds, utilizing iodine-mediated direct sp^3 C–H amination reactions. This method is notable for its operational simplicity and high yields, demonstrating the compound's role in facilitating novel synthetic pathways (Chen et al., 2020).
Catalytic and Green Chemistry
The magnetic ionic liquid, tri(1-butyl-3-methylimidazolium) gadolinium hexachloride, has been used as an efficient green catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the environmental advantages and efficiency of utilizing such compounds in green chemistry applications (Akbari, 2016).
Photophysical and Electrochemical Studies
Further studies include the examination of chalcone-analogue dyes emitting in the near-infrared (NIR) region, where the compound's derivatives play a critical role in understanding the influence of donor−acceptor substitution and cation complexation on their spectroscopic properties. This research is crucial for developing new materials for optoelectronic applications (Rurack et al., 2000).
Coordination Chemistry and Material Science
The study of ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands, such as derivatives of the compound , contributes to the understanding of electrochemiluminescent devices. These complexes exhibit good luminescence efficiency and provide insights into the design of materials with potential applications in lighting and display technologies (Stagni et al., 2006).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available literature. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in various fields, including medicine and pharmacology.
Properties
IUPAC Name |
3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N8/c14-11-12(15)23(7-18-11)10-3-1-9(2-4-10)17-6-8(5-16)13-19-21-22-20-13/h1-4,6-7,17H,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPULSNAKNKSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)N3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.